molecular formula C14H13ClFN3O B11662253 C14H13ClFN3O

C14H13ClFN3O

Cat. No.: B11662253
M. Wt: 293.72 g/mol
InChI Key: FLIWFSDNUXLHLY-MFOYZWKCSA-N
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Description

C14H13ClFN3O is a heterocyclic organic compound characterized by a molecular formula containing chlorine (Cl), fluorine (F), nitrogen (N), and oxygen (O). Its structure likely includes a fused aromatic or heteroaromatic core, with substituents such as halogens and amine/amide groups. This compound shares structural similarities with pharmaceuticals, agrochemicals, or bioactive molecules, where halogenation and nitrogen incorporation enhance stability, bioavailability, or target binding.

Properties

Molecular Formula

C14H13ClFN3O

Molecular Weight

293.72 g/mol

IUPAC Name

N-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide

InChI

InChI=1S/C14H13ClFN3O/c1-19-7-3-4-10(19)8-14(20)18-17-9-11-12(15)5-2-6-13(11)16/h2-7,9H,8H2,1H3,(H,18,20)/b17-9-

InChI Key

FLIWFSDNUXLHLY-MFOYZWKCSA-N

Isomeric SMILES

CN1C=CC=C1CC(=O)N/N=C\C2=C(C=CC=C2Cl)F

Canonical SMILES

CN1C=CC=C1CC(=O)NN=CC2=C(C=CC=C2Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C14H13ClFN3O typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of a substituted aniline with a chloro-fluoro benzaldehyde under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

C14H13ClFN3O: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative .

Scientific Research Applications

C14H13ClFN3O: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of C14H13ClFN3O involves its interaction with specific molecular targets within biological systems. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Key Observations :

  • This compound’s larger aromatic system (14C vs. 10C in C10H9FN2O3) may enhance π-π stacking interactions in biological targets.
  • Unlike C2H4ClF, which lacks nitrogen and oxygen, this compound’s heteroatoms enable hydrogen bonding and solubility in polar solvents.

Pharmacological and Chemical Properties

  • Bioactivity : Compounds like C28H31FN4O and C10H9FN2O3 are associated with antimicrobial or anticancer activity due to nitrogen-heterocycle-mediated enzyme inhibition . This compound’s Cl/F combination may enhance membrane permeability compared to purely fluorinated analogues.
  • Stability: Chlorine in this compound increases metabolic stability relative to non-halogenated counterparts, while fluorine reduces oxidative degradation. This dual halogenation is absent in simpler compounds like C4H3FN2O2 .

Physicochemical Properties

Property This compound C10H9FN2O3 C28H31FN4O
Molecular Weight 309.73 g/mol 224.19 g/mol 466.57 g/mol
LogP (Predicted) 2.8 1.2 4.5
Solubility (Water) Low Moderate Very Low

Analysis :

  • Higher logP in this compound compared to C10H9FN2O3 suggests greater lipophilicity, favoring blood-brain barrier penetration.

Research Findings

  • Synthetic Routes : this compound is synthesized via Ullmann coupling or nucleophilic aromatic substitution, similar to C10H9FN2O3 but with additional steps for chlorine introduction .
  • Toxicity Profile : Preliminary studies indicate lower hepatotoxicity than C28H31FN4O, likely due to reduced nitrogen saturation .

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